![molecular formula C10H15ClN2O2 B2432594 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride CAS No. 1404364-65-3](/img/structure/B2432594.png)
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride
Overview
Description
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydropyrrolo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce tetrahydropyrrolo derivatives .
Scientific Research Applications
Chemistry
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations including:
- Oxidation : Formation of N-oxides.
- Reduction : Yielding dihydro derivatives.
- Substitution : Introducing functional groups onto the pyrazine ring.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Hydrogen peroxide | N-oxides |
Reduction | Sodium borohydride | Dihydro derivatives |
Substitution | Halogens, alkyl halides | Functionalized derivatives |
Biology
The compound exhibits potential biological activities including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : Inhibition of inflammatory pathways.
- Antiviral Properties : Potential effectiveness against viral infections.
Pharmacological Properties
This compound has been investigated for its therapeutic potential. Key biological activities include:
Activity Type | Description |
---|---|
Anticancer Activity | Significant growth inhibition in human cancer cell lines (e.g., HeLa and A375). Mechanism involves cell cycle arrest and apoptosis induction. |
Neuroprotective Effects | Potential protective effects on neuronal cells against oxidative stress. |
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. A study indicated that treatment with this compound led to:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in HeLa cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
Antiviral Properties
In vitro studies have highlighted the antiviral potential of this compound against specific viral strains. The mechanism appears to involve:
- Inhibition of Viral Replication : Disruption of viral entry and replication processes within host cells.
Mechanism of Action
The exact mechanism of action of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes . Its antitumor activity could be related to the inhibition of kinase enzymes involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: This compound has a similar structure but with different substituents, leading to variations in biological activity.
Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: This compound features an oxo group, which can significantly alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities .
Biological Activity
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride (CAS No. 1185292-97-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C9H14N2Cl
- Molecular Weight : 186.68 g/mol
- Structural Features : The compound features a tetrahydropyrrolo structure fused with a pyrazine ring, which is characteristic of various biologically active compounds.
Antiviral Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit promising antiviral properties. A related study highlighted the effectiveness of certain pyrrolopyrazine derivatives as inhibitors of HIV-1 integrase, demonstrating their ability to impede viral replication in cell cultures. Specifically, compounds similar to ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride showed IC50 values in the low micromolar range against HIV-1 replication .
Cytotoxic and Antiproliferative Effects
Studies on fused pyrrole derivatives have shown that they possess significant cytotoxic effects against various cancer cell lines. For instance, novel pyrrole derivatives were synthesized and evaluated for their antiproliferative activity using assays such as the resazurin assay. These compounds demonstrated a capacity to inhibit cellular proliferation and induce apoptosis in cancer cells . The apoptotic pathways activated by these compounds were confirmed through caspase activity assays.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrole derivatives has also been explored. Research findings suggest that these compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory activity in vivo. In particular, the ability to modulate inflammatory pathways positions these compounds as candidates for developing new anti-inflammatory drugs .
Research Findings and Case Studies
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8;/h5,7,11H,2-4,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXHDPJDLSMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404364-65-3 | |
Record name | ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.